molecular formula C12H10N2S B14406104 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-26-9

4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B14406104
CAS No.: 87388-26-9
M. Wt: 214.29 g/mol
InChI Key: TXEVRJGAPPRAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is an organic compound with a unique structure that includes a pyrrole ring substituted with a methylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with pyrrole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

  • 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-methyl-4-[3-(methylsulfanyl)phenyl]piperazine hydrochloride
  • 3-[4-(methylsulfanyl)phenyl]-1H-pyrazole

Comparison: Compared to these similar compounds, 4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile stands out due to its unique combination of a pyrrole ring and a carbonitrile group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

CAS No.

87388-26-9

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-(3-methylsulfanylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2S/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3

InChI Key

TXEVRJGAPPRAIF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C2=CNC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.